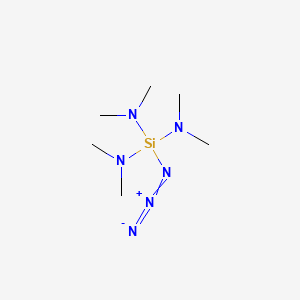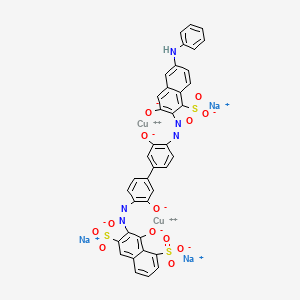
Nortricyclene
Descripción general
Descripción
Nortricyclene is a symmetrical molecule that is the smallest known chiral C3-symmetric polycyclic molecule . It is useful for forming liquid crystals . It is also known as one of the three carbocations formed from derivatives of norbornane .
Synthesis Analysis
Nortricyclene has been synthesized by a team led by Volodymyr Kozel and Günter Haufe of the University of Münster . They designed a synthetic approach to functionalize a bicyclic alkoxy-substituted norbornadiene, which leads to a racemic mixture of the previously unknown C3-symmetric nortricyclene-3,5,7-triol . With an enantiomeric resolution procedure, the team obtained pure enantiomers of the nortricyclene on a gram scale .Molecular Structure Analysis
The Nortricyclene molecule contains a total of 19 bonds. There are 9 non-H bonds, 1 three-membered ring, 3 five-membered rings, and 3 six-membered rings . The molecular structure of Nortricyclene has a C1-C7-C4 angle of 96.9° and a rg(C-C) of 1.5320.003 A .Chemical Reactions Analysis
The complex [Cp′′2Zr(CO)2] (Cp′′ = C5H3tBu2) was used to transform the nortricyclane type cage compounds E4Q3 (E = P, Q = S, Se; E = As, Q = S) resulting in unprecedented complexes [(Cp′′2Zr)2(μ,η1:1:1:1-E2Q4)] possessing bridging ligands that represent the anions of the so far unknown tetrachalcogenohypodip .Physical And Chemical Properties Analysis
Nortricyclene is characterized by a rigid repeating structure and unique 3,5-enchainment . It is obtained through a transannular cationic polymerization of norbornadiene involving both double bonds . The new PNBD is crystalline with high glass transition and melting temperatures due to the rigid tricyclic repeating structure .Aplicaciones Científicas De Investigación
Ion Pair "Leakage" Pathways in Electrophilic Addition to Nortricyclene : A study explored the ion pair "leakage" pathways in the electrophilic addition of HCl to nortricyclene and norbornene, offering insights into unsymmetrical D-label scrambling observed in the DCl addition products (Kong et al., 2009).
Novel Access to 3-Aryl-2-Norbornyl Cation : Another study discovered a novel method to access a 2-norbornyl cation under mild, non-acidic conditions. This was achieved through the addition of a photochemically generated 4-dimethylaminophenyl cation to 2-norbornene, followed by deprotonation to nortricyclene (Mella et al., 2003).
Aqueous Oxidation of Nortricyclanol : The aqueous redox chemistry of nortricyclanol was investigated, revealing the formation of polymeric films upon oxidation in aqueous environments. A novel approach was developed to address the challenges associated with fouling films during this process (White & Buttry, 2000).
Catalysis in Confined Spaces : Research on the hydrogenation of norbornadiene catalyzed by a rhodium complex in a self-folding cavitand found that when the metal complex is encapsulated, it alters the steric environment, affecting product formation (Hamilton et al., 2013).
Kinetic Acidity of Nortricyclene : A study on the kinetic acidities of various hydrocarbons, including nortricyclene, provided insights into their chemical reactivity and potential applications in various chemical processes (Streitwieser et al., 2005).
Propiedades
IUPAC Name |
tricyclo[2.2.1.02,6]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-4-2-6-5(1)7(6)3-4/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBGSCXPMGPLFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182187 | |
| Record name | Tricyclo(2.2.1.02,6)heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nortricyclene | |
CAS RN |
279-19-6 | |
| Record name | Tricyclo(2.2.1.02,6)heptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000279196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nortricyclene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tricyclo(2.2.1.02,6)heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 279-19-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICYCLO(2.2.1.02,6)HEPTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME44RD0BVI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Naphthalenesulfonic acid, 5-[(2-chlorophenyl)azo]-6-hydroxy-, barium salt (2:1)](/img/structure/B1619761.png)

![Benzenesulfonic acid, 3-chloro-5-[(4-hydroxy-1-naphthalenyl)azo]-4-methyl-, monosodium salt](/img/structure/B1619766.png)






